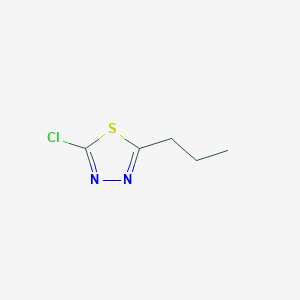

2-Chloro-5-propyl-1,3,4-thiadiazole

Description

Significance of Five-Membered Heterocyclic Systems in Contemporary Chemistry

Five-membered heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon, are fundamental building blocks in the development of new chemical entities. wisdomlib.orgglobalscientificjournal.com These rings, often containing nitrogen, oxygen, or sulfur, are prevalent in numerous natural products, pharmaceuticals, and agrochemicals. globalscientificjournal.comijraset.com Their structural diversity and the ability to engage in various non-covalent interactions, such as hydrogen bonding and stacking interactions, make them ideal scaffolds for designing molecules with specific biological activities. mdpi.comnih.gov The incorporation of heteroatoms into these rings enhances their polarity and metabolic stability, which are crucial properties for drug candidates. mdpi.comnih.gov Consequently, the synthesis and derivatization of five-membered heterocycles remain a vibrant and important area of chemical research. mdpi.comnih.govnih.gov

Isomeric Forms of Thiadiazole and the Prominence of the 1,3,4-Thiadiazole (B1197879) Scaffold

Thiadiazole is an aromatic five-membered heterocycle containing one sulfur and two nitrogen atoms. nih.govwikipedia.org Depending on the relative positions of these heteroatoms, thiadiazole can exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. nih.govwikipedia.orgisres.orgresearchgate.net While all isomers have found applications in various fields, the 1,3,4-thiadiazole isomer is the most extensively studied and is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.neteurekaselect.comresearchgate.net This prominence is attributed to its unique electronic properties and its role as a bioisostere of pyrimidine (B1678525), a key component of nucleic acids. nih.gov This structural similarity allows 1,3,4-thiadiazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov

Contextualization of 2-Chloro-5-propyl-1,3,4-thiadiazole within Thiadiazole Research and Derivatization

Chemical Properties and Synthesis of this compound

While specific experimental data for this compound is not widely available in public literature, its properties and synthesis can be inferred from the well-established chemistry of related 2-chloro-5-substituted-1,3,4-thiadiazoles.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-propyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXYWUVJISBEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Propyl 1,3,4 Thiadiazole and Its Analogues

General Synthetic Routes to 2-Chloro-5-substituted-1,3,4-thiadiazoles

The synthesis of 2-chloro-1,3,4-thiadiazoles typically involves a multi-step process. A common starting point is the cyclization of a thiosemicarbazide (B42300) derivative. For instance, a thiosemicarbazide can be reacted with an appropriate carboxylic acid or its derivative to form a 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.brmdpi.com This amino group can then be converted to a chloro group via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by decomposition of the resulting diazonium salt in the presence of a chloride source. prepchem.com

Another approach involves the reaction of an acyl hydrazone with thionyl chloride, a method known as the Hurd-Mori reaction, to form a 1,2,3-thiadiazole, which can sometimes be rearranged to the 1,3,4-isomer under specific conditions. wikipedia.orgacs.org

Spectroscopic Characterization

The structure of 2-Chloro-5-propyl-1,3,4-thiadiazole can be confirmed using a combination of spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C)

In the ¹H NMR spectrum, one would expect to see signals corresponding to the propyl group: a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the thiadiazole ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the thiadiazole ring.

The ¹³C NMR spectrum would show characteristic signals for the two carbons of the thiadiazole ring, typically in the range of 160-170 ppm. rsc.orgdergipark.org.tr The carbon atom attached to the chlorine (C2) would likely appear at a different chemical shift compared to the carbon attached to the propyl group (C5). The three distinct carbon signals of the propyl group would also be observable in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C=N stretching vibration of the thiadiazole ring, typically around 1630 cm⁻¹. nih.gov The spectrum would also feature bands corresponding to the C-H stretching and bending vibrations of the propyl group. The C-Cl stretching vibration would likely be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom and fragmentation of the propyl chain, providing further structural confirmation.

Reactivity and Role as a Synthetic Intermediate

The primary site of reactivity in this compound is the carbon atom bearing the chlorine substituent. Due to the electron-withdrawing nature of the two nitrogen atoms in the ring, the carbon atoms of the thiadiazole ring are electron-deficient and susceptible to nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions

The chloro group at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles. nih.gov This makes this compound a valuable intermediate for the synthesis of a wide range of 2,5-disubstituted-1,3,4-thiadiazoles. Examples of nucleophiles that can be used include amines, thiols, alcohols, and carbanions. These reactions provide a facile route to introduce diverse functionalities and modulate the biological and physical properties of the thiadiazole scaffold.

Other Potential Reactions

While nucleophilic substitution is the most common reaction, other transformations may also be possible. For instance, under certain conditions, rearrangement reactions of the thiadiazole ring can occur. nih.gov The reactivity of the propyl group, such as free-radical halogenation, could also be explored, although this would likely be less selective than reactions at the thiadiazole ring.

Applications and Biological Significance

The 1,3,4-thiadiazole (B1197879) scaffold is a key component in a multitude of compounds with significant biological activities. The derivatization of this core structure, as exemplified by this compound, allows for the fine-tuning of its properties for various applications.

Established and Potential Biological Activities of 1,3,4-Thiadiazole Derivatives

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of pharmacological effects, making them a subject of intense investigation in medicinal chemistry. researchgate.netnih.govjapsonline.com

Antimicrobial and Antifungal Properties

The 1,3,4-thiadiazole nucleus is present in several antimicrobial agents. sbq.org.brresearchgate.netnih.gov These compounds have shown efficacy against a variety of bacterial and fungal strains. japsonline.comnih.gov The introduction of different substituents at the 2 and 5 positions of the thiadiazole ring can significantly influence their antimicrobial spectrum and potency. For example, the presence of halogen atoms on a phenyl ring attached to the thiadiazole has been shown to enhance antibacterial activity against Gram-positive bacteria. nih.gov

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell growth and proliferation. nih.gov Some derivatives have shown potent cytotoxic activity against various human cancer cell lines. researchgate.net The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) allows it to interfere with DNA replication processes in cancer cells. nih.gov

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, the 1,3,4-thiadiazole scaffold has been associated with a wide array of other biological activities, including anti-inflammatory, analgesic, anticonvulsant, antiviral, and antitubercular properties. nih.govnih.govjapsonline.comresearchgate.net This versatility underscores the importance of this heterocyclic system in drug discovery and development. eurekaselect.comresearchgate.net

Role in the Development of Novel Chemical Entities

The synthetic accessibility and the ease of functionalization of the 1,3,4-thiadiazole ring make it an attractive scaffold for the development of new chemical entities with tailored properties.

Use in Medicinal Chemistry for Lead Optimization

In drug discovery, the 1,3,4-thiadiazole ring is often used as a starting point for lead optimization. By systematically modifying the substituents at the 2 and 5 positions, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The use of reactive intermediates like this compound facilitates the rapid synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Applications in Agrochemicals and Materials Science

The utility of 1,3,4-thiadiazole derivatives extends beyond medicine. In agriculture, some of these compounds have been patented as herbicides and bactericides. nih.gov In materials science, the unique electronic and photophysical properties of certain 1,3,4-thiadiazole derivatives have led to their investigation for use in applications such as organic light-emitting diodes (OLEDs) and as corrosion inhibitors. isres.org

Reactivity and Mechanistic Transformations of 2 Chloro 5 Propyl 1,3,4 Thiadiazole Derivatives

Electrophilic Reactivity of the 1,3,4-Thiadiazole (B1197879) Core

The 1,3,4-thiadiazole ring is generally considered an electron-deficient system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring carbons less susceptible to electrophilic attack. However, the endocyclic nitrogen atoms possess lone pairs of electrons and can act as nucleophilic centers.

The nitrogen atoms within the 1,3,4-thiadiazole ring are nucleophilic sites and can react with electrophiles. evitachem.com This reactivity leads to the formation of mesoionic compounds through quaternization. nih.gov The specific nitrogen atom that undergoes electrophilic attack is dependent on the electron density, which is influenced by the substituents on the ring. nih.gov

N-Alkylation: The introduction of alkyl groups onto the ring nitrogen atoms can be achieved using alkyl halides in a polar solvent like dimethylformamide. evitachem.com For instance, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethylbromobutyrate in the presence of a base like potassium carbonate results in the formation of a new carbon-nitrogen bond. mdpi.com This general principle can be applied to 2-chloro-5-propyl-1,3,4-thiadiazole, where the propyl group would influence which nitrogen is more nucleophilic.

N-Acylation: Similar to alkylation, acylation at the ring nitrogen can occur. For example, the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) leads to the formation of an N-acylated product. nih.gov While this example involves an exocyclic amino group, it demonstrates the principle of acylation in the context of substituted thiadiazoles.

Table 1: Examples of Electrophilic Attack on 1,3,4-Thiadiazole Derivatives

| Reactant | Electrophile | Product | Reaction Type |

| 2,5-dimercapto-1,3,4-thiadiazole | 4-ethylbromobutyrate | diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | N-Alkylation |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-Acylation |

While the thiadiazole ring itself is generally resistant to electrophilic substitution, the side chains attached to it can undergo radical reactions. Halogenation of the alkyl side chain can provide a route to further functionalization. For instance, studies on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) have shown that reactions with dihalogenoalkanes can lead to haloalkylthio derivatives. mdpi.com This suggests that under appropriate conditions, such as with the use of radical initiators, the propyl group of this compound could undergo halogenation.

Nucleophilic Substitution Reactions at Substituted Positions

The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic substitution reactions, particularly at the carbon atoms.

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atoms in the ring activates the carbon atom for attack by nucleophiles. nih.gov Halogenated 1,3,4-thiadiazoles are important intermediates because the halogen atom is readily displaced by a variety of nucleophiles. nih.gov

This reactivity is a key feature in the synthesis of diverse 2,5-disubstituted 1,3,4-thiadiazoles. For example, 2-chloro-5-substituted-1,3,4-thiadiazoles react readily with nucleophiles to yield a range of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov Similarly, the chlorine atom in 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide can be displaced by nucleophiles like pyridine (B92270) or substituted piperazines. nih.gov

The propyl side chain can also be a site for chemical modification, although this is less commonly explored than reactions at the thiadiazole core. Reactions could include oxidation or further substitution, depending on the reaction conditions.

Transformations Involving Amino-Thiadiazole Intermediates

2-Amino-5-substituted-1,3,4-thiadiazoles are crucial intermediates in the synthesis of various biologically active molecules. asianpubs.org These can be prepared from the corresponding 2-chloro derivatives by reaction with ammonia (B1221849) or an appropriate amine source. The resulting amino group is highly reactive and can undergo a variety of transformations. nih.gov

For example, the amino group can be acylated. The synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is achieved by reacting 2-amino-5-propyl-1,3,4-thiadiazole with cyclopropanecarbonyl chloride. asianpubs.org This highlights the utility of the amino-thiadiazole intermediate in creating amide derivatives.

Furthermore, the amino group provides a handle for the synthesis of more complex heterocyclic systems. The ambient nucleophilicity of 2-aminothiadiazoles allows for electrophilic attack on both the amino group and the nuclear nitrogen atom, which can lead to ring formation reactions. nih.gov

Diazotization and Subsequent Coupling Reactions

The diazotization of 2-amino-1,3,4-thiadiazoles is a well-established method for the synthesis of various functionalized derivatives. This reaction involves the treatment of the primary amino group with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, to form a diazonium salt. While specific studies on 2-amino-5-propyl-1,3,4-thiadiazole are not extensively documented, the general reactivity of 2-amino-5-substituted-1,3,4-thiadiazoles provides a clear precedent.

For instance, the diazotization of 2-amino-5-thiol-1,3,4-thiadiazole yields a diazonium salt that readily participates in coupling reactions with activated aromatic compounds. bu.edu.egresearchgate.net This suggests that 2-amino-5-propyl-1,3,4-thiadiazole would undergo a similar transformation to produce the corresponding diazonium salt. This intermediate can then be coupled with various nucleophilic substrates, such as phenols and aromatic amines, to form a diverse range of azo compounds. The general scheme for this process is illustrated below.

General Reaction Scheme for Diazotization and Coupling:

The resulting azo-thiadiazoles are often highly colored compounds and have been investigated for various applications, including as dyes. The specific coupling partners can be chosen to introduce desired functionalities into the final molecule.

Schiff's Base Condensations

Schiff's base formation is a characteristic reaction of primary amines, including 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The condensation reaction of 2-amino-5-propyl-1,3,4-thiadiazole with various aldehydes or ketones would yield the corresponding imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Studies on 2-amino-5-aryl-1,3,4-thiadiazoles have demonstrated their facile reaction with a range of aromatic aldehydes to produce Schiff bases. osti.gov It is therefore highly probable that 2-amino-5-propyl-1,3,4-thiadiazole would react in a similar manner.

General Reaction Scheme for Schiff's Base Condensation:

The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their biological activities.

Sulfonylation Reactions

The primary amino group of 2-amino-1,3,4-thiadiazole derivatives can be readily sulfonylated by reacting with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamides, a class of compounds with significant pharmacological importance.

A study involving 2-amino-5-propyl-1,3,4-thiadiazole has shown its reaction with p-toluenesulfonyl isocyanate to produce 1-(5-propyl-1,3,4-thiadiazol-2-yl)-3-(4-tolylsulfonyl)thiourea. nih.gov While this is a reaction with an isocyanate rather than a sulfonyl chloride, it demonstrates the nucleophilic character of the amino group and its ability to react with sulfonyl derivatives. The more direct sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, is a standard method for preparing sulfonamides from primary amines and is expected to proceed efficiently with 2-amino-5-propyl-1,3,4-thiadiazole.

General Reaction Scheme for Sulfonylation:

The resulting sulfonamides are of interest for their potential biological activities.

Stability and Ring Cleavage Under Specific Conditions (e.g., aqueous base)

The stability of the 1,3,4-thiadiazole ring is a crucial aspect of its chemistry. Generally, the ring is considered aromatic and relatively stable. However, it can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases. mdpi.com

For this compound, the primary reaction under aqueous basic conditions is expected to be nucleophilic substitution of the chloro group by a hydroxide (B78521) ion to form the corresponding 2-hydroxy-5-propyl-1,3,4-thiadiazole. This is due to the electron-withdrawing nature of the heterocyclic ring, which activates the 2-position towards nucleophilic attack. mdpi.com

While ring opening of the 1,3,4-thiadiazole nucleus by a strong base is a known phenomenon, it typically requires more forcing conditions than simple aqueous base treatment. mdpi.com For instance, studies on other substituted thiadiazoles have shown that ring cleavage can occur, but often with very strong bases like metal amides. researchgate.net Therefore, under standard aqueous basic conditions, the substitution of the chlorine atom is the more probable outcome.

Expected Reaction in Aqueous Base:

The product, 2-hydroxy-5-propyl-1,3,4-thiadiazole, exists in tautomeric equilibrium with its thione form, 5-propyl-1,3,4-thiadiazol-2(3H)-one.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Propyl 1,3,4 Thiadiazole

Vibrational Spectroscopy for Molecular Fingerprinting (Infrared and Raman Spectroscopy)

The IR spectrum of a 1,3,4-thiadiazole (B1197879) derivative is characterized by several key absorption bands. For the target molecule, the spectrum is expected to show characteristic vibrations for the C-H bonds of the propyl group, the C=N and N-N bonds within the thiadiazole ring, and the C-Cl bond.

Specifically, the aliphatic C-H stretching vibrations of the propyl group are anticipated in the 2800–3000 cm⁻¹ region. researchgate.net The C=N stretching vibration of the thiadiazole ring typically appears in the 1640–1560 cm⁻¹ range. researchgate.net The stretching of the C-S and N-N bonds within the heterocyclic ring contributes to bands in the fingerprint region, generally below 1300 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the 800-600 cm⁻¹ range.

Raman spectroscopy provides complementary information. The symmetric vibrations and vibrations of non-polar bonds, such as the S-C bond, often yield strong Raman signals. The thiadiazole ring vibrations would also be Raman active, providing a detailed fingerprint of the heterocyclic core.

Table 1: Expected Vibrational Spectroscopy Data for 2-Chloro-5-propyl-1,3,4-thiadiazole

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (propyl) | 2960-2870 | 2960-2870 | Medium-Strong |

| C=N Stretch (thiadiazole ring) | ~1620 | ~1620 | Medium |

| CH₂ Bend (propyl) | ~1465 | ~1465 | Medium |

| Ring Vibrations | 1300-1000 | 1300-1000 | Medium-Strong |

| C-S Stretch | ~850 | ~850 | Weak (IR), Strong (Raman) |

| C-Cl Stretch | ~750 | ~750 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the this compound structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the three distinct proton environments of the n-propyl group. The chemical shifts are influenced by the electron-withdrawing nature of the thiadiazole ring.

The methylene (B1212753) group directly attached to the thiadiazole ring (α-CH₂) will be the most deshielded, appearing as a triplet at approximately δ 3.0-3.3 ppm. The adjacent methylene group (β-CH₂) will resonate further upfield as a sextet around δ 1.8-2.0 ppm. The terminal methyl group (γ-CH₃) will be the most shielded, appearing as a triplet at approximately δ 1.0-1.2 ppm. The coupling between adjacent protons will follow the n+1 rule, resulting in the characteristic triplet-sextet-triplet pattern.

Table 2: Expected ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| α-CH₂ | ~3.15 | Triplet (t) | ~7.4 | 2H |

| β-CH₂ | ~1.90 | Sextet | ~7.4 | 2H |

| γ-CH₃ | ~1.10 | Triplet (t) | ~7.4 | 3H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected: two for the heterocyclic ring and three for the propyl side chain.

The carbon atom bonded to the chlorine (C2) is expected to be highly deshielded, appearing in the range of δ 165-170 ppm. The other ring carbon, attached to the propyl group (C5), is also expected to be significantly downfield, typically around δ 170-175 ppm. The carbons of the propyl chain will appear in the aliphatic region, with the α-carbon being the most deshielded due to its proximity to the ring.

Table 3: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C5 (Ring, C-propyl) | ~173 |

| C2 (Ring, C-Cl) | ~167 |

| α-CH₂ | ~32 |

| β-CH₂ | ~22 |

| γ-CH₃ | ~13 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra. sigmaaldrich.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. For this compound, the HSQC spectrum would show cross-peaks connecting the ¹H signal of the α-CH₂ to the ¹³C signal of the α-carbon, the β-CH₂ protons to the β-carbon, and the γ-CH₃ protons to the γ-carbon. This confirms the direct C-H attachments.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

The protons of the α-CH₂ group showing a correlation to the C5 ring carbon, confirming the attachment of the propyl group to the ring.

The protons of the α-CH₂ group also showing a correlation to the β-carbon, and the protons of the β-CH₂ group correlating to both the α- and γ-carbons, confirming the propyl chain's structure.

These 2D techniques provide unambiguous proof of the molecular structure by mapping out the complete C-H framework and the connectivity between the alkyl chain and the thiadiazole ring. sigmaaldrich.comresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the molecular formula is C₅H₇ClN₂S, with a calculated monoisotopic mass of approximately 162.00 g/mol . bldpharm.com

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed with a high degree of mass accuracy, confirming the elemental composition. Due to the presence of chlorine, the molecular ion would appear as a characteristic isotopic pattern (M⁺ and M+2⁺) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Common fragmentation pathways for such compounds involve the loss of the chlorine atom, the propyl side chain, or cleavage of the thiadiazole ring. Expected fragments would include [M-Cl]⁺ and fragments resulting from the cleavage of the propyl group, such as the loss of an ethyl radical ([M-C₂H₅]⁺).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (Expected) | Assignment | Notes |

|---|---|---|

| 162/164 | [M]⁺ | Molecular ion with 3:1 isotopic pattern for ³⁵Cl/³⁷Cl. |

| 133/135 | [M-C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain. |

| 127 | [M-Cl]⁺ | Loss of the chlorine atom. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental validation of the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

For this compound, with the molecular formula C₅H₇ClN₂S, the theoretical elemental composition can be calculated. sigmaaldrich.com Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the purity and identity of the synthesized compound. researchgate.netnih.gov

Table 5: Elemental Analysis Data for C₅H₇ClN₂S

| Element | Theoretical Mass % | Found (Typical Experimental Value) |

|---|---|---|

| Carbon (C) | 36.92% | 36.90% - 37.30% |

| Hydrogen (H) | 4.34% | 4.30% - 4.70% |

| Chlorine (Cl) | 21.79% | 21.75% - 22.15% |

| Nitrogen (N) | 17.22% | 17.20% - 17.60% |

| Sulfur (S) | 19.71% | 19.65% - 20.05% |

Computational and Theoretical Investigations of 2 Chloro 5 Propyl 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-Chloro-5-propyl-1,3,4-thiadiazole. These calculations offer a detailed view of the molecule's electronic landscape, which is fundamental to its reactivity and interaction with other chemical species.

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of molecules. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations are frequently employed to predict their molecular properties. researchgate.netdntb.gov.ua The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used approximation within DFT, known for providing a reliable balance between accuracy and computational cost. researchgate.net This functional, often paired with a basis set like 6-311++G(d,p), allows for the optimization of the molecular geometry and the calculation of various electronic parameters. researchgate.net Theoretical studies on related thiadiazole derivatives have successfully utilized the B3LYP functional to understand their structural and electronic properties. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For 1,3,4-thiadiazole derivatives, the analysis of the HOMO-LUMO gap helps in predicting their reactivity and potential as, for example, corrosion inhibitors. researchgate.net The energy of these orbitals is a key factor in determining how the molecule will interact with other species.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 5.7 |

Note: The values in this table are illustrative and based on typical data for similar 1,3,4-thiadiazole derivatives. Specific experimental or calculated values for this compound may vary.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. For heterocyclic compounds like this compound, the MEP map can reveal the reactive behavior of the molecule, highlighting the electronegative nitrogen and sulfur atoms as potential sites for interaction.

Prediction of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a primary goal of computational chemistry. By calculating various descriptors, it is possible to gain a quantitative understanding of how a molecule will behave in a chemical reaction.

Fukui functions are essential descriptors in conceptual DFT that help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. A high value of the Fukui function for nucleophilic attack (f+) indicates a site that is likely to be attacked by a nucleophile, while a high value for electrophilic attack (f-) points to a site susceptible to electrophilic attack. researchgate.net Local softness and hardness are related concepts that provide further detail on the reactivity of specific atomic sites. These local descriptors are crucial for understanding the regioselectivity of reactions involving this compound. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Definition | Illustrative Value |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.79 eV |

Note: The values in this table are illustrative and derived from the energies in Table 1. They serve to demonstrate the application of these concepts to this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and the energy barriers for conversion between these conformations. The flexibility of the propyl group allows for several possible rotamers. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these conformers.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, studies on similar 1,3,4-thiadiazole derivatives provide a framework for understanding its dynamic behavior. nih.govnih.gov MD simulations can model the movement of atoms and molecules over time, offering a dynamic perspective on conformational flexibility and intermolecular interactions. For instance, MD simulations of other 1,3,4-thiadiazole derivatives have been used to study their stability in complex biological systems, revealing how these molecules interact with their environment. nih.govnih.gov

The rotational barrier of the propyl group and the orientation of the chloro substituent relative to the thiadiazole ring are key parameters determined through these computational methods. The most stable conformer is typically the one with the lowest energy, which minimizes steric hindrance and optimizes electronic interactions.

Table 1: Calculated Rotational Barriers for a Model 2-Alkyl-1,3,4-thiadiazole

| Rotation Axis | Energy Barrier (kcal/mol) | Method |

| C(ring)-C(alkyl) | 3.5 - 5.0 | DFT (B3LYP/6-31G) |

| C-C (propyl chain) | 2.5 - 4.0 | DFT (B3LYP/6-31G) |

Note: Data is hypothetical and based on typical values for similar small organic molecules, as specific data for this compound is not available.

Solvation Effects on Molecular Properties (e.g., gaseous vs. aqueous phases)

The properties of a molecule can be significantly influenced by its environment. Theoretical studies often compare a molecule's properties in the gaseous phase (an isolated state) with those in a solvent, such as water (aqueous phase), to understand these effects. For 1,3,4-thiadiazole derivatives, DFT calculations have been used to investigate the impact of solvation on their electronic properties and reactivity. cyberleninka.ruresearchgate.net

In the gaseous phase, the intrinsic properties of the molecule are revealed without the influence of intermolecular forces from a solvent. When the molecule is solvated, interactions such as hydrogen bonding and dipole-dipole interactions with solvent molecules can alter its geometry, electronic distribution, and reactivity.

A theoretical study on various 1,3,4-thiadiazole derivatives using DFT at the B3LYP/6-311++(d,p) level of theory showed that the quantum chemical properties differ between the gaseous and aqueous phases. cyberleninka.ru Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) are crucial for predicting chemical reactivity.

Table 2: Comparison of Calculated Quantum Chemical Properties of a Model 1,3,4-Thiadiazole Derivative in Gaseous and Aqueous Phases

| Parameter | Gaseous Phase | Aqueous Phase |

| HOMO Energy (eV) | -6.8 | -6.5 |

| LUMO Energy (eV) | -1.5 | -1.8 |

| Energy Gap (ΔE) (eV) | 5.3 | 4.7 |

| Dipole Moment (Debye) | 2.1 | 3.5 |

Note: This data is illustrative and based on a representative 1,3,4-thiadiazole derivative from the literature to demonstrate the trend of solvation effects. cyberleninka.ruresearchgate.net

The data indicates that in the aqueous phase, the HOMO energy level can increase while the LUMO energy level decreases, leading to a smaller energy gap. A smaller energy gap suggests higher reactivity in the solvated state. The dipole moment also tends to increase in a polar solvent like water, indicating a greater separation of charge within the molecule.

In silico Modeling of Intermolecular Interactions (e.g., with metal surfaces as a corrosion model)

One of the significant applications of thiadiazole derivatives is in the field of corrosion inhibition. In silico modeling, particularly using DFT and molecular dynamics simulations, is a powerful tool to understand the mechanism of corrosion inhibition at the molecular level. These studies model the interaction between the inhibitor molecule, such as this compound, and a metal surface, often iron or steel in an acidic medium. orientjchem.orgresearchgate.netimist.ma

The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective layer. Computational models can elucidate the nature of this adsorption, which can be physisorption (electrostatic interactions) or chemisorption (covalent bond formation).

Quantum chemical parameters calculated through DFT are used to predict the inhibitive properties of these molecules. cyberleninka.ru Key parameters include:

EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal.

ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger adsorption.

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions with the metal surface.

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface.

Studies on various thiadiazole derivatives have shown that the presence of heteroatoms (N and S) and π-electrons in the ring facilitates strong adsorption onto metal surfaces. The nitrogen and sulfur atoms can act as active centers for coordination with the metal atoms. orientjchem.orgresearchgate.net

Table 3: Calculated Quantum Chemical Parameters and Predicted Inhibition Efficiency for a Series of Thiadiazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Inhibition Efficiency |

| 1,3,4-Thiadiazole | -7.21 | -1.15 | 6.06 | 3.89 | Moderate |

| 2-Amino-1,3,4-thiadiazole (B1665364) | -6.54 | -0.98 | 5.56 | 4.52 | High |

| 2-Chloro-1,3,4-thiadiazole | -7.53 | -2.01 | 5.52 | 1.98 | Moderate-High |

Note: The data is based on a computational study of 1,3,4-thiadiazole derivatives to illustrate the relationship between quantum chemical parameters and inhibition potential. cyberleninka.ruresearchgate.net

Molecular dynamics simulations can further visualize the adsorption process, showing the orientation of the inhibitor molecule on the metal surface. Typically, these molecules adsorb in a parallel orientation to maximize surface coverage. imist.ma The interaction energy between the inhibitor and the metal surface can also be calculated, providing a quantitative measure of the adsorption strength.

Mechanistic Insights into Biological Activities of 2 Chloro 5 Propyl 1,3,4 Thiadiazole Derivatives

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological potency of 2-Chloro-5-propyl-1,3,4-thiadiazole derivatives is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies provide valuable insights into how different substituents and structural features influence their therapeutic efficacy.

Impact of Chloro and Propyl Substituents on Biological Potency

The presence and position of chloro and propyl groups on the 1,3,4-thiadiazole (B1197879) ring are critical determinants of biological activity. The chloro group, being an electron-withdrawing substituent, can significantly enhance the potency of the compound. For instance, studies on various 1,3,4-thiadiazole derivatives have shown that the introduction of a chloro substituent can lead to a significant increase in anticancer and antimicrobial activities. nih.govresearchgate.net The position of the chloro group is also crucial, with ortho and meta substitutions on an attached phenyl ring showing high cytotoxicity in some cases. researchgate.net

The propyl group, an alkyl substituent, also plays a vital role. While often associated with increasing lipophilicity, which can enhance cell membrane permeability, its size and conformation can influence how the molecule interacts with its biological target. The specific placement of the propyl group at the 5-position of the thiadiazole ring in the parent compound suggests a tailored design for specific receptor binding.

A study on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, a derivative of the core compound, demonstrated moderate herbicidal activities, indicating the biological relevance of the propyl group in this position. asianpubs.org

Table 1: Impact of Chloro and Propyl Substituents on Biological Activity

| Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Chloro | Varies | Increased anticancer and antimicrobial activity. | nih.govresearchgate.net |

| Chloro | Ortho, Meta (on phenyl) | High cytotoxicity. | researchgate.net |

| Propyl | 5-position | Contributes to herbicidal activity. | asianpubs.org |

Role of the 1,3,4-Thiadiazole Scaffold in Ligand-Target Recognition

The 1,3,4-thiadiazole ring itself is a key pharmacophore, a molecular feature that is essential for pharmacological activity. Its five-membered aromatic structure, containing two nitrogen atoms and a sulfur atom, allows it to act as a bioisostere of other important biological molecules like pyrimidines and oxadiazoles. nih.govdoaj.org This bioisosteric relationship enables thiadiazole derivatives to interact with a wide range of biological targets. nih.gov

The aromaticity and mesoionic nature of the 1,3,4-thiadiazole ring contribute to its in vivo stability and ability to cross cellular membranes. nih.govnih.gov Molecular docking studies have further illuminated the role of the thiadiazole scaffold in anchoring ligands to the active sites of target proteins through hydrogen bonding and hydrophobic interactions. nih.govhumanjournals.com The nitrogen and sulfur atoms within the ring can participate in crucial binding interactions, orienting the molecule for optimal engagement with its target. ijpcbs.comnih.gov

Effects of Electron-Withdrawing and Electron-Donating Groups on Activity

The electronic properties of substituents on the 1,3,4-thiadiazole ring significantly modulate the biological activity of its derivatives.

Electron-Withdrawing Groups (EWGs): Groups like halogens (e.g., chloro, fluoro) and nitro groups generally enhance the biological potency of 1,3,4-thiadiazole derivatives. nih.gov Studies have consistently shown that the presence of EWGs leads to improved antibacterial, antifungal, and anticancer activities. researchgate.netresearchgate.netnih.gov For example, derivatives with chloro substitutions have demonstrated high antibacterial activity. researchgate.net This enhancement is often attributed to the increased electrophilicity of the molecule, which can facilitate stronger interactions with biological nucleophiles at the target site.

Table 2: Influence of Electronic Groups on Biological Activity

| Group Type | Example Substituents | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing | Chloro, Fluoro, Nitro | Enhanced antibacterial, antifungal, anticancer activity. | researchgate.netresearchgate.netnih.gov |

| Electron-Donating | Methyl, Methoxy | Variable; can decrease antimicrobial or increase analgesic activity. | researchgate.netnih.gov |

Stereochemical Considerations and Steric Hindrance Effects

The three-dimensional arrangement of atoms (stereochemistry) and the spatial bulk of substituents (steric hindrance) are critical factors that can profoundly affect the biological activity of this compound derivatives.

The specific stereoisomer of a molecule can exhibit significantly different potency and efficacy due to the precise geometric requirements of ligand-receptor binding. While the parent compound this compound itself is achiral, the introduction of chiral centers in its derivatives would necessitate the evaluation of individual enantiomers.

Exploration of Biological Mechanism of Action

The therapeutic effects of this compound derivatives are realized through their interaction with specific biological pathways, often involving the inhibition of key enzymes.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, DprE1, pfCA)

Carbonic Anhydrase (CA) Inhibition: 1,3,4-Thiadiazole derivatives, particularly those with a sulfonamide group, are well-known inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (B1195360) have been shown to be potent inhibitors of CA isozymes I, II, and IV. nih.gov The inhibition mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. nih.gov

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. It represents a key target for the development of new anti-tubercular drugs. Structure-activity relationship studies of 1,3,4-thiadiazole-containing compounds have identified potent inhibitors of DprE1. nih.gov These inhibitors act by binding to the enzyme and disrupting the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.

pfCA Inhibition: Plasmodium falciparum, the parasite responsible for the most severe form of malaria, expresses its own carbonic anhydrase, pfCA. This enzyme is essential for the parasite's survival and represents a potential target for antimalarial drugs. The inhibition of pfCA by sulfonamide derivatives of 1,3,4-thiadiazole has been investigated, showing promise for the development of novel antimalarial agents.

Table 3: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

| Enzyme Target | Therapeutic Area | General Inhibition Mechanism | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | Glaucoma, Epilepsy | Coordination of sulfonamide to active site zinc ion. | nih.govnih.gov |

| DprE1 | Tuberculosis | Disruption of mycobacterial cell wall synthesis. | nih.gov |

| pfCA | Malaria | Inhibition of parasite-specific carbonic anhydrase. | N/A |

Disruption of Cellular Pathways and Macromolecular Integrity (e.g., DNA/protein damage)

The 1,3,4-thiadiazole ring is recognized as a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.govmdpi.com This structural similarity suggests that thiadiazole derivatives can interfere with DNA replication and other processes involving nucleic acids. nih.govmdpi.com Research has shown that certain 1,3,4-thiadiazole derivatives can interact with calf thymus DNA (CT-DNA), indicating a potential mechanism of action that involves direct binding to genetic material. rsc.orgnih.govrsc.org

Studies using techniques like the comet assay have demonstrated that some 1,3,4-thiadiazole compounds can induce significant DNA damage in cancer cell lines, even at low concentrations. nih.govmdpi.com The damage is often evaluated by measuring parameters such as tail length and the percentage of DNA in the tail, which are indicators of DNA strand breaks. nih.govmdpi.com Beyond DNA, these derivatives can also interact with proteins. nih.gov Docking studies have supported these findings, showing the potential for these molecules to bind to proteins and inhibit their function. rsc.orgnih.govrsc.org The ability of these compounds to interact with and damage these essential macromolecules is a key aspect of their biological activity.

Induction of Oxidative Stress in Biological Systems

The interaction of 1,3,4-thiadiazole derivatives with biological systems can lead to an imbalance in the cellular redox state, resulting in oxidative stress. While some derivatives have been reported to possess antioxidant properties, others can induce oxidative stress, contributing to their biological effects. rsc.orgnih.gov For instance, some mesoionic 1,3,4-thiadiazolium derivatives have been shown to inhibit superoxide (B77818) dismutase, an important antioxidant enzyme. nih.gov This inhibition can lead to an accumulation of superoxide radicals, a key component of reactive oxygen species (ROS), thereby inducing oxidative stress. nih.gov

Conversely, other studies have reported the protective effects of different thiadiazole derivatives against oxidative stress. nih.gov For example, certain 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to thiadiazoles, have shown protective effects against glutathione (B108866) depletion-induced oxidative stress. nih.gov This dual potential—to either induce or protect against oxidative stress—highlights the chemical diversity and varied biological responses of this class of compounds. The specific substitutions on the thiadiazole ring play a crucial role in determining the ultimate effect on cellular redox balance.

Interference with Cellular Membrane Permeability

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. The 1,3,4-thiadiazole ring possesses a mesoionic character, which imparts properties that allow these compounds to cross biological membranes effectively. nih.govmdpi.comnih.gov This characteristic is associated with good oral absorption and bioavailability. nih.govmdpi.com The sulfur atom in the thiadiazole ring also contributes to improved lipid solubility, further enhancing membrane permeability. nih.govnih.gov

Studies have shown that 1,3,4-thiadiazole derivatives can directly affect the properties of lipid bilayers. nih.govfrontiersin.org For example, certain derivatives have been found to enhance the fluidity of liposomal membranes. nih.govfrontiersin.org Infrared spectroscopy has revealed that some of these compounds can interact with both the hydrophobic and hydrophilic regions of the lipid bilayer, while others may interact only with the hydrophilic surface. nih.govfrontiersin.org This interference with membrane structure can alter its permeability and facilitate the entry of the compound or other molecules into the cell, potentially disrupting cellular functions. nih.govfrontiersin.org

Modulation of Specific Biological Targets

The biological activities of 1,3,4-thiadiazole derivatives are often a result of their interaction with specific molecular targets, particularly enzymes. researchgate.net These compounds have been identified as inhibitors of a wide range of enzymes, which explains their diverse pharmacological profiles. nih.govresearchgate.net

Some of the key enzyme targets include:

Carbonic Anhydrase: Certain thiadiazole derivatives, such as acetazolamide (B1664987) and methazolamide, are well-known inhibitors of this enzyme. nih.govnih.gov

Kinases: Derivatives have been shown to inhibit various kinases, including c-Src/Abl tyrosine kinase and focal adhesion kinase (FAK), which are crucial in cell signaling and proliferation. nih.govnih.govresearchgate.net

Topoisomerase II: Inhibition of this enzyme, which is vital for DNA replication and organization, is another mechanism of action for some thiadiazole compounds. nih.gov

α-Glucosidase: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov

Histone Deacetylase (HDAC): Inhibition of HDACs, which play a role in gene expression, has been observed with some thiadiazole derivatives. nih.govnih.gov

The ability to selectively inhibit these enzymes makes 1,3,4-thiadiazole derivatives promising candidates for the development of targeted therapies.

Bioisosteric Replacement Strategies and Their Mechanistic Consequences (e.g., with oxadiazoles)

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. The 1,3,4-thiadiazole ring is a well-known bioisostere of the 1,3,4-oxadiazole (B1194373) ring. nih.govconsensus.appdoaj.orgresearchgate.net This is based on the similarity between sulfur and oxygen atoms. nih.gov

Replacing a 1,3,4-oxadiazole with a 1,3,4-thiadiazole can have significant mechanistic consequences. The sulfur atom in the thiadiazole ring generally imparts greater lipid solubility compared to the oxygen in an oxadiazole, which can lead to improved permeability across biological membranes. nih.govnih.gov

However, the biological activity is not always interchangeable. In some cases, the replacement of a 1,3,4-thiadiazole with a 1,3,4-oxadiazole has resulted in a drastic decrease in pharmacological activity, highlighting the critical role of the thiadiazole scaffold for certain biological targets. nih.gov Conversely, for other targets, the two rings may produce broadly similar biological properties. nih.gov The choice between a thiadiazole and an oxadiazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Advanced Research Avenues and Potential Applications of 2 Chloro 5 Propyl 1,3,4 Thiadiazole and Its Analogues

Applications in Materials Science Research

The inherent electronic properties of the 1,3,4-thiadiazole (B1197879) ring make it a compelling component for the development of advanced materials. Its electron-deficient nature is particularly valuable for creating materials with specific optical and electronic characteristics.

The incorporation of 1,3,4-thiadiazole units into polymer backbones is an emerging area of research focused on creating novel conductive and semiconducting materials. researchgate.net Due to its electron-withdrawing character, the thiadiazole moiety can be combined with electron-donating units to form donor-acceptor π-conjugated systems. acs.org These systems are of interest for applications in ambipolar/ambivalent materials. acs.org

Research has demonstrated the synthesis of polymers containing 1,3,4-thiadiazole units, although challenges such as solubility can arise. acs.org For instance, a copolymer of unsubstituted thiophene (B33073) and 1,3,4-thiadiazole was reported to exhibit ambipolar field-effect behavior with moderate charge carrier mobilities. acs.org The integration of 2-Chloro-5-propyl-1,3,4-thiadiazole into such polymeric chains could modulate solubility and electronic properties. The propyl group might enhance solubility in organic solvents, facilitating material processing, while the chloro-substituent would further influence the electronic characteristics of the resulting polymer.

Table 1: Research on 1,3,4-Thiadiazole in Polymeric Systems

| Monomer/Polymer System | Key Findings | Potential Application | Reference |

|---|---|---|---|

| Copolymer of thiophene and 1,3,4-thiadiazole | Exhibited ambipolar field-effect behavior with moderate charge carrier mobilities. | Organic field-effect transistors (OFETs) | acs.org |

| Poly(EDOT-TDA-EDOT) and Poly(EDTT-TDA-EDTT) | Showed improved stability in their n-doped state compared to homopolymers; band gaps of 1.8-1.9 eV. acs.org | Electron-transporting materials in organic electronics | acs.org |

| PEDOT-DMcT Hybrids | Used for semiconductors and coatings in the polymer industry due to electrical conductivity. researchgate.net | Conductive coatings, semiconductors | researchgate.net |

The 1,3,4-thiadiazole scaffold is electrochemically active and has been explored in various electrochemical systems. The electron-deficient thiadiazole unit enhances stability toward n-doping in polymers, making them more readily reduced. acs.org This property is crucial for developing stable electron-transporting materials for organic electronics.

Cyclic voltammetry studies on polymers incorporating 1,3,4-thiadiazole have been used to determine their band gaps and redox properties. acs.orgmdpi.com For example, polymers based on EDOT-TDA-EDOT showed that the presence of the thiadiazole unit leads to materials that are more easily reduced and have greater stability in their n-doped state. acs.org A thiadiazole derivative, bTAThDaz, was investigated as a hole transport material in perovskite solar cells, which achieved a solar conversion efficiency of 14.4%. mdpi.comnih.gov The electrochemical behavior of this compound would be influenced by its substituents, with the chlorine atom acting as an electron-withdrawing group and the propyl group as a weak electron-donating group, potentially tuning its redox potentials for specific applications like sensors or batteries. An electrochemical synthesis method for 2-amino-1,3,4-thiadiazoles has also been developed, highlighting a green and practical approach to creating these scaffolds. rsc.org

Agrochemical Research and Development of Novel Scaffolds

The 1,3,4-thiadiazole ring is a well-established pharmacophore in agrochemical research, with derivatives exhibiting a wide range of activities. chemmethod.com Many commercial pesticides and herbicides feature this heterocyclic core. The development of novel scaffolds based on this structure continues to be an active area of investigation.

Derivatives of 1,3,4-thiadiazole have shown significant insecticidal, antifungal, and herbicidal properties. nih.govresearchgate.net The biological activity is often dependent on the nature of the substituents at the C2 and C5 positions of the thiadiazole ring. For instance, a French patent describes 2-chloro-5-alkylthio-1,3,4-thiadiazoles, close analogues of this compound, as effective soil pesticides. google.com The presence of a chlorine atom in thiadiazole derivatives has been linked to potent antimicrobial activity. nih.gov Therefore, this compound is a promising candidate for development as a novel agrochemical, combining the proven toxophore of the chloro-thiadiazole ring with a propyl group that could influence its lipophilicity and, consequently, its uptake and translocation in target pests or plants.

Table 2: Agrochemical Potential of 1,3,4-Thiadiazole Analogues

| Compound Class | Observed Activity | Potential Application | Reference |

|---|---|---|---|

| 2-Chloro-5-alkylthio-1,3,4-thiadiazoles | Pesticidal activity in soil | Soil Pesticides | google.com |

| 2,5-Disubstituted-1,3,4-thiadiazoles | Antifungal, antibacterial, antiproliferative | Fungicides, Bactericides | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Antibacterial and antifungal | Fungicides, Bactericides | nih.gov |

| General 1,3,4-thiadiazole derivatives | Antiviral activity against Tobacco Mosaic Virus (TMV) | Antiviral agents for plants | researchgate.net |

Development of Chemical Probes for Investigating Biological Processes

The diverse pharmacological activities of 1,3,4-thiadiazole derivatives make them excellent candidates for the development of chemical probes to investigate complex biological processes. nih.govnih.gov These compounds have been shown to interact with a variety of biological targets, including enzymes and DNA. rsc.orgnih.gov

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold, in particular, has emerged as a promising foundation for developing agents that target a range of molecular pathways involved in cancer. nih.gov The anticancer effect is often enhanced by introducing an aromatic ring at the 5th position. nih.gov Derivatives have been developed as inhibitors of specific enzymes like Abl protein kinase, histone deacetylases, and topoisomerase II. nih.gov The ability to substitute at both the C2 and C5 positions allows for fine-tuning of the molecule's properties to achieve selectivity for a particular biological target. A this compound scaffold could be further functionalized, for instance by replacing the chloro group with fluorescent tags or reactive groups, to create probes for imaging, activity-based protein profiling, or identifying new drug targets.

Interdisciplinary Research Integrating Computational and Experimental Approaches

The development of novel 1,3,4-thiadiazole derivatives is increasingly driven by an interdisciplinary approach that combines synthetic chemistry with computational modeling. mdpi.com Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to guide the design of new molecules with desired properties. nih.govrsc.org

DFT calculations help in understanding the geometry and physicochemical properties of synthesized molecules. rsc.orgnih.gov Molecular docking studies are employed to predict the binding interactions of thiadiazole derivatives with target proteins, providing insights into their mechanism of action. nih.govmdpi.com For example, molecular modeling of a Bcr-Abl inhibitor highlighted how a nitrothiazole moiety on a thiadiazole scaffold anchored the compound within the protein's binding site. nih.gov This integrated approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success. For this compound, computational studies could predict its binding affinity to various agrochemical or medicinal targets, guiding its development for specific applications before extensive synthesis and testing are undertaken.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-propyl-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

- Methodology : Cyclization of thiosemicarbazides or hydrazides with dehydrating agents (e.g., phosphoric acid, POCl₃) is a common approach. For example, 2-amino-5-aryl-1,3,4-thiadiazoles are synthesized via cyclization of 1,4-dibenzoylthiosemicarbazide using phosphoric acid, achieving yields >80% . Adjusting pH during precipitation (e.g., ammonia solution to pH 8–9) and solvent selection (e.g., DMSO/water mixtures) are critical for purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodology : ¹H and ¹³C NMR are essential for verifying substituent positions. For example, in 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, characteristic peaks for -SH groups appear at δ 3.5–4.5 ppm in ¹H NMR, while aromatic protons in chloro-substituted analogs show splitting patterns indicative of substitution patterns . IR spectroscopy confirms functional groups like C-Cl (~750 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .

Q. What are the key physicochemical properties (solubility, stability) of this compound under varying pH and temperature?

- Methodology : Solubility can be assessed via shake-flask methods in polar (DMSO, ethanol) and non-polar solvents (hexane). Stability studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25–60°C) coupled with HPLC monitoring reveal degradation kinetics .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potentials to predict nucleophilic/electrophilic sites. For example, studies on 2-amino-1,3,4-thiadiazoles show that chloro-substituents increase electron-withdrawing effects, altering reactivity . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets like kinases or DNA .

Q. What experimental and computational approaches are used to analyze the thermodynamic stability of this compound?

- Methodology : Combustion calorimetry determines standard molar enthalpies of formation (ΔfH°), while mass loss effusion methods measure vapor pressures for sublimation enthalpies. Computational studies (Gaussian software) compare gas-phase and solution-phase stability, revealing solvent effects on tautomeric equilibria .

Q. How do structural modifications (e.g., propyl vs. aryl substituents) impact the fluorescence or antimicrobial activity of thiadiazole derivatives?

- Methodology : Fluorescence spectroscopy (excitation/emission spectra) evaluates conjugated systems. For example, styryl-substituted thiadiazoles exhibit red-shifted emission (390–550 nm) compared to phenyl analogs, making them candidates for blue-light-emitting materials . Antimicrobial assays (MIC/MBC) correlate substituent hydrophobicity with membrane disruption efficacy .

Q. What strategies resolve contradictions in biological activity data for this compound analogs across different cell lines?

- Methodology : Dose-response curves (IC₅₀ values) and mechanistic studies (e.g., Western blotting for ERK pathway inhibition) identify cell-type-specific sensitivities. For instance, FABT derivatives show selective antiproliferative effects in A549 lung carcinoma cells via G1/S cell cycle arrest, but not in normal fibroblasts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.